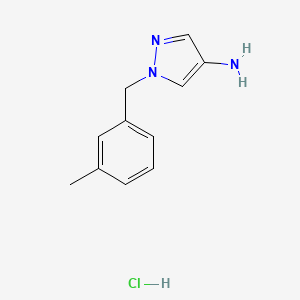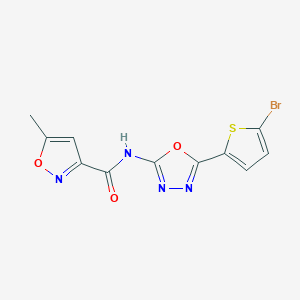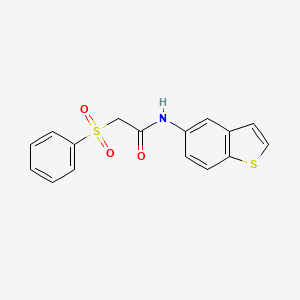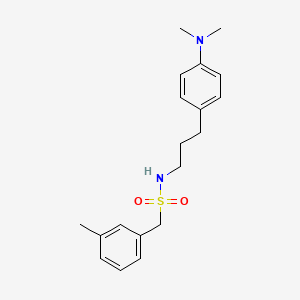
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(m-tolyl)methanesulfonamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Molecular Interaction and Conformation Analysis
Research on similar compounds, such as N-pyridyl and N-methylmethanesulfonamide derivatives, has demonstrated significant insights into molecular conformation and interaction. For instance, the addition of methane sulfonic acid to certain derivatives led to selective protonation, significantly decelerating the rotation rates around molecular bonds through a relayed brake mechanism, highlighting the intricate molecular interactions these compounds can exhibit (Furukawa et al., 2020). Similarly, structural studies of nimesulidetriazole derivatives, closely related to N-(3-(4-(dimethylamino)phenyl)propyl)-1-(m-tolyl)methanesulfonamide, have elucidated the effect of substitution on supramolecular assembly, providing insights into the design and functionality of pharmaceutical compounds (Dey et al., 2015).
Tautomeric Behavior and Pharmaceutical Activity
Sulfonamide derivatives, including compounds with similar structures to this compound, have been extensively studied for their tautomeric behavior and pharmaceutical activities. Investigations into these compounds using spectroscopic methods have revealed insights into their molecular conformations, directly impacting their biological activities. Such research aids in understanding the pharmacological profiles of sulfonamide-based drugs (Erturk et al., 2016).
Catalytic Transformations and Synthetic Applications
The acidity of reaction conditions has been manipulated to achieve regioselective olefination of substituted N,N-dimethylbenzylamines, demonstrating the potential for synthesizing ortho-functionalized compounds. These transformations have implications for the development of new synthetic routes in organic chemistry, showcasing the versatility of N,N-dimethylbenzylamine derivatives in catalytic transformations (Cai et al., 2007).
Antimicrobial Activity and Chemical Properties
Antimicrobial activity has been a significant focus of research on sulfonamide derivatives, with studies demonstrating the potential of these compounds against various bacteria and fungus species. The synthesis and structural characterization, including through quantum chemical calculations and spectroscopic methods, have provided valuable data on the antimicrobial efficacy and chemical properties of sulfonamide-based molecules (Eren et al., 2019).
Electrochemical Applications
The study of electrolyte additives such as propargyl methanesulfonate for enhancing the interfacial performance between electrolytes and electrodes in lithium-ion batteries illustrates the broader applicability of methanesulfonamide derivatives in electrochemical systems. This research has implications for improving the cyclability and performance of lithium-ion batteries, highlighting the diverse applications of these compounds beyond pharmaceuticals (Wang et al., 2017).
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-16-6-4-7-18(14-16)15-24(22,23)20-13-5-8-17-9-11-19(12-10-17)21(2)3/h4,6-7,9-12,14,20H,5,8,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHURYTUZSDUDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
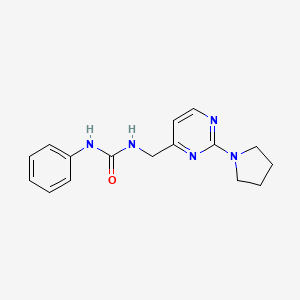
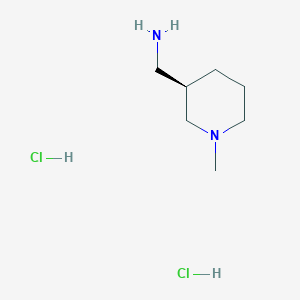
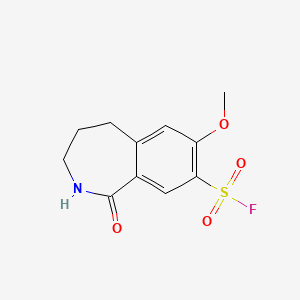
![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)
![Rac-(2s,3ar)-3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2839838.png)

![1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2839840.png)
